3-Ethoxy-4-((1-methyl-4-nitro-1H-pyrazol-3-yl)oxy)benzaldehyde
Description
Evolution of Pyrazole Chemistry Research
Pyrazole chemistry originated in 1883 with Ludwig Knorr’s seminal synthesis of pyrazole derivatives via the reaction of ethyl acetoacetate with phenyl hydrazine. Early work focused on elucidating the heterocycle’s amphoteric nature, aromaticity, and reactivity patterns. The discovery of 1-pyrazolyl-alanine in watermelon seeds in 1959 marked the first natural occurrence of a pyrazole derivative, spurring interest in its biological roles. By the late 20th century, pyrazoles gained prominence in medicinal chemistry, exemplified by the development of celecoxib, a cyclooxygenase-2 inhibitor bearing a pyrazole core. Concurrently, agrochemical applications emerged, with pyrazole-based fungicides like fipronil demonstrating the structural versatility of this heterocycle.
The synthesis of substituted pyrazoles evolved through Knorr-type condensations of 1,3-diketones with hydrazines, enabling precise control over substitution patterns. Advances in catalysis, such as crown ether-mediated multicomponent reactions, further expanded access to complex pyrazole hybrids. These developments laid the groundwork for integrating pyrazoles with other functional units, such as benzaldehyde, to create multifunctional architectures.
Emergence of Pyrazole-Ether-Benzaldehyde Hybrid Architectures
Hybrid molecules combining pyrazole, ether, and benzaldehyde motifs represent a strategic response to the demand for multifunctional compounds in drug discovery and materials science. The ether linkage (–O–) serves as a flexible spacer, modulating electronic communication between the pyrazole and benzaldehyde units while enhancing solubility. For instance, 3-ethoxy-4-prop-2-ynyloxy-benzaldehyde, a structural analog, demonstrates how ether bridges facilitate synthetic modularity.
The benzaldehyde moiety introduces a reactive aldehyde group, enabling further derivatization via condensation or nucleophilic addition reactions. In the target compound, the ethoxy group at the benzaldehyde’s 3-position donates electron density, potentially stabilizing the aldehyde’s electrophilic character. This design synergy is exemplified in recent studies where benzimidazole-pyrazole hybrids exhibited potent anti-inflammatory and anticancer activities.
Significance of Nitro-Substituted Pyrazole Derivatives in Modern Chemistry
Nitro groups (–NO2) profoundly influence pyrazole chemistry by altering electronic distribution, thermal stability, and bioactivity. In energetic materials, nitropyrazoles like 3,4-dinitropyrazole exhibit high detonation velocities (8,570 m/s) and thermal decomposition temperatures exceeding 200°C, making them viable explosives. In pharmaceuticals, nitro groups enhance binding affinity through electron-withdrawing effects, as seen in antiparasitic agents targeting Trypanosoma cruzi.
The 4-nitro substitution in the target compound’s pyrazole ring directs electrophilic attacks to specific positions while stabilizing the ring via resonance. This substitution pattern contrasts with 3-nitro derivatives, where steric hindrance near the adjacent nitrogen limits reactivity. Such positional specificity underscores the importance of regioselective synthesis techniques, such as nitration under mixed-acid conditions, to achieve desired substitution patterns.
Positional Analysis of Target Compound in Heterocyclic Research
The target compound’s structure features three critical positional elements:
- 1-Methyl Group on Pyrazole : This substitution prevents tautomerism and increases lipophilicity, potentially enhancing membrane permeability in biological systems.
- 4-Nitro Group on Pyrazole : Positioned para to the ether-linked oxygen, this group withdraws electron density, polarizing the pyrazole ring and activating it for nucleophilic substitution.
- 3-Ethoxy-4-Oxybenzaldehyde : The ethoxy group at position 3 donates electrons via resonance, while the aldehyde at position 1 serves as a reactive handle for further functionalization.
Comparative analysis with simpler pyrazole ethers reveals that the benzaldehyde unit’s conjugation with the pyrazole ring may enable charge-transfer interactions, relevant in optoelectronic materials. Additionally, the methyl group at N1 sterically shields the pyrazole’s NH site, reducing undesired side reactions in synthetic pathways.
Table 1: Structural Features and Implications of 3-Ethoxy-4-((1-Methyl-4-Nitro-1H-Pyrazol-3-Yl)Oxy)Benzaldehyde
Structure
3D Structure
Properties
IUPAC Name |
3-ethoxy-4-(1-methyl-4-nitropyrazol-3-yl)oxybenzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O5/c1-3-20-12-6-9(8-17)4-5-11(12)21-13-10(16(18)19)7-15(2)14-13/h4-8H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDKLUALODXNGCN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=O)OC2=NN(C=C2[N+](=O)[O-])C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501167703 | |
| Record name | Benzaldehyde, 3-ethoxy-4-[(1-methyl-4-nitro-1H-pyrazol-3-yl)oxy]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501167703 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1429417-51-5 | |
| Record name | Benzaldehyde, 3-ethoxy-4-[(1-methyl-4-nitro-1H-pyrazol-3-yl)oxy]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1429417-51-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzaldehyde, 3-ethoxy-4-[(1-methyl-4-nitro-1H-pyrazol-3-yl)oxy]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501167703 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethoxy-4-((1-methyl-4-nitro-1H-pyrazol-3-yl)oxy)benzaldehyde typically involves multi-step organic reactions. One common method starts with the ethylation of 4-hydroxybenzaldehyde to form 3-ethoxy-4-hydroxybenzaldehyde. This intermediate is then subjected to a nucleophilic substitution reaction with 1-methyl-4-nitro-1H-pyrazole under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
3-Ethoxy-4-((1-methyl-4-nitro-1H-pyrazol-3-yl)oxy)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium ethoxide in ethanol for nucleophilic substitution reactions.
Major Products
Oxidation: 3-Ethoxy-4-((1-methyl-4-nitro-1H-pyrazol-3-yl)oxy)benzoic acid.
Reduction: 3-Ethoxy-4-((1-methyl-1H-pyrazol-3-yl)oxy)benzaldehyde.
Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
3-Ethoxy-4-((1-methyl-4-nitro-1H-pyrazol-3-yl)oxy)benzaldehyde has been investigated for its anti-inflammatory , analgesic , and antimicrobial properties due to the presence of the pyrazole ring. Research indicates that compounds with similar structures can inhibit enzymes involved in inflammatory pathways, making them candidates for drug development.
Case Study:
A study demonstrated that derivatives of pyrazole compounds exhibited significant inhibition of cyclooxygenase (COX) enzymes, which are critical in mediating inflammation. This suggests that this compound may have similar therapeutic potential .
Organic Synthesis
The compound serves as an important intermediate in the synthesis of more complex organic molecules. It can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
| Reaction Type | Description | Potential Products |
|---|---|---|
| Oxidation | The aldehyde group can be oxidized to a carboxylic acid using agents like potassium permanganate. | 3-Ethoxy-4-((1-methyl-4-nitro-1H-pyrazol-3-yl)oxy)benzoic acid |
| Reduction | The nitro group can be reduced to an amine using hydrogen gas in the presence of a palladium catalyst. | 3-Ethoxy-4-((1-methyl-1H-pyrazol-3-yl)oxy)benzaldehyde |
| Substitution | The ethoxy group can be substituted with other nucleophiles under appropriate conditions. | Various substituted benzaldehyde derivatives |
This versatility makes it a valuable compound for chemists seeking to develop new materials or pharmaceuticals .
Material Science
In material science, this compound is explored for its potential use in developing new polymers and coatings with unique properties. Its ability to form stable bonds with other materials can lead to innovations in coatings that require specific chemical resistance or durability.
Case Study:
Research has shown that incorporating pyrazole derivatives into polymer matrices enhances thermal stability and mechanical properties, indicating potential applications in high-performance materials .
Mechanism of Action
The mechanism by which 3-Ethoxy-4-((1-methyl-4-nitro-1H-pyrazol-3-yl)oxy)benzaldehyde exerts its effects depends on its interaction with specific molecular targets. For instance, if used as an antimicrobial agent, it may inhibit bacterial growth by interfering with essential enzymes or cellular processes. The nitro group can undergo bioreduction to form reactive intermediates that damage bacterial DNA or proteins.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
2.1. Structural Analogs: Substituent and Linkage Variations
The following table summarizes key structural and molecular differences between the target compound and two analogs:
2.2. Functional Group and Reactivity Analysis
- Target Compound: The ethoxy group at position 3 donates electrons via resonance, stabilizing the benzaldehyde ring. The nitro group on the pyrazole enhances electrophilicity, making the compound reactive toward nucleophiles (e.g., in substitution or condensation reactions).
- 3-[(4-Chloro-3-nitro-1H-pyrazol-1-yl)methyl]-4-methoxy-benzaldehyde : The chloro substituent at the pyrazole’s 4-position adds steric bulk and electron-withdrawing effects, which may slow down certain reactions compared to the target compound.
3,4-Bis((4-fluorobenzyl)oxy)benzaldehyde (B1) :
- Fluorine atoms increase electronegativity and lipid solubility, which could enhance membrane permeability in biological systems.
- The bis-benzyloxy groups create significant steric hindrance, possibly limiting reactivity at the benzaldehyde carbonyl group.
Research Findings and Limitations
- Reactivity Trends : The target compound’s nitro group may facilitate reduction reactions to amines, offering pathways for further functionalization.
- Data Gaps : Experimental data on solubility, melting points, and biological activity are unavailable in the cited sources, necessitating further studies.
Biological Activity
3-Ethoxy-4-((1-methyl-4-nitro-1H-pyrazol-3-yl)oxy)benzaldehyde is a complex organic compound featuring a unique structure that includes an ethoxy group, a nitro-substituted pyrazole moiety, and a benzaldehyde functional group. This compound is notable for its potential applications in medicinal chemistry and organic synthesis. The biological activity of this compound is primarily attributed to the pyrazole structure, which is known for various pharmacological properties.
Chemical Structure
The compound can be represented by the following molecular formula:
Anti-inflammatory Properties
Research indicates that compounds containing pyrazole rings, such as this compound, exhibit significant anti-inflammatory effects. Pyrazoles have been shown to inhibit enzymes involved in inflammatory pathways, such as cyclooxygenases (COX) and lipoxygenases (LOX) .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies suggest that it may inhibit the growth of various bacterial strains by interfering with essential cellular processes. The presence of the nitro group allows for bioreduction, which can lead to the formation of reactive intermediates that damage bacterial DNA .
Antitumor Activity
Recent research has highlighted the potential of pyrazole derivatives in cancer therapy. Compounds similar to this compound have demonstrated inhibitory activity against cancer cell lines, including those associated with lung, colorectal, and breast cancers . The mechanism of action often involves the inhibition of key signaling pathways that promote tumor growth.
The biological activities of this compound are mediated through its interaction with specific molecular targets. For instance:
- Anti-inflammatory Mechanism : Inhibition of COX enzymes leads to reduced production of pro-inflammatory mediators.
- Antimicrobial Mechanism : Potential disruption of bacterial cell membranes and interference with metabolic pathways.
Comparative Analysis with Similar Compounds
To better understand the uniqueness of this compound, a comparison with structurally similar compounds is useful:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 4-Methoxybenzaldehyde | Structure | Contains a methoxy group; lacks the pyrazole ring. |
| 3-Ethoxybenzaldehyde | Structure | Similar ethoxy substitution but without the nitro-pyrazole component. |
| 1-Methyl-4-nitropyrazole | Structure | Focuses on the pyrazole structure; lacks aldehyde functionality. |
Case Studies and Research Findings
Several studies have explored the biological activities of pyrazole derivatives, providing insights into their pharmacological potential:
- Study on Anti-inflammatory Activity : A series of pyrazole derivatives were synthesized and tested for their ability to reduce carrageenan-induced edema in mice, showing comparable effects to standard anti-inflammatory drugs .
- Antimicrobial Evaluation : In vitro testing against various bacterial strains indicated that certain pyrazole derivatives exhibited significant antibacterial activity, potentially making them candidates for new antimicrobial agents .
- Antitumor Research : Investigations into the anticancer properties of pyrazole derivatives revealed promising results against multiple cancer cell lines, emphasizing their role in drug development .
Q & A
Basic: What synthetic methodologies are commonly employed to prepare 3-Ethoxy-4-((1-methyl-4-nitro-1H-pyrazol-3-yl)oxy)benzaldehyde?
The synthesis typically involves a multi-step approach:
- Step 1 : Preparation of the pyrazole intermediate (e.g., 1-methyl-4-nitro-1H-pyrazol-3-ol) via nitration and alkylation of pyrazole precursors.
- Step 2 : Etherification of 4-hydroxybenzaldehyde derivatives with the pyrazole intermediate. For example, coupling 3-ethoxy-4-hydroxybenzaldehyde with 1-methyl-4-nitro-1H-pyrazol-3-ol under Mitsunobu conditions (using triphenylphosphine and diethyl azodicarboxylate) or via nucleophilic aromatic substitution in polar solvents like DMF .
- Step 3 : Purification via recrystallization (methanol/ethanol) or column chromatography.
Key challenges include regioselectivity during ether formation and nitro group stability under acidic/basic conditions.
Advanced: How can reaction conditions be optimized to improve the yield of the target compound during etherification?
Optimization strategies include:
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity of the pyrazole oxygen.
- Catalyst use : Potassium carbonate or cesium carbonate improves deprotonation efficiency .
- Temperature control : Reactions at 80–100°C minimize side reactions (e.g., aldehyde oxidation).
- Monitoring : TLC or HPLC tracking ensures reaction completion before workup .
- Stoichiometry : A 1.2:1 molar ratio of pyrazole intermediate to benzaldehyde derivative reduces unreacted starting material .
Basic: What spectroscopic techniques are critical for characterizing this compound?
- NMR : ¹H/¹³C NMR confirms substitution patterns (e.g., ethoxy at C3, pyrazole-O- at C4). The aldehyde proton appears as a singlet near δ 10.0 ppm .
- IR : Stretching bands for aldehyde (ν ~1720 cm⁻¹), nitro (ν ~1520 cm⁻¹), and ether (ν ~1250 cm⁻¹) groups validate functional groups .
- Mass spectrometry : High-resolution ESI-MS provides exact mass confirmation (e.g., [M+H]⁺ expected for C₁₄H₁₅N₃O₅: 330.1054) .
Advanced: How can computational methods (e.g., DFT) predict reactivity or electronic properties of this benzaldehyde derivative?
- DFT calculations : Optimize molecular geometry to assess electron density distribution. The nitro group’s electron-withdrawing effect reduces reactivity at the pyrazole ring, while the ethoxy group donates electrons to the benzaldehyde moiety .
- Frontier molecular orbitals : HOMO-LUMO gaps predict sites for nucleophilic/electrophilic attacks (e.g., aldehyde group as electrophilic center) .
- Docking studies : Model interactions with biological targets (e.g., enzymes) to hypothesize bioactivity .
Basic: What biological activities are hypothesized for this compound based on structural analogs?
- Antimicrobial activity : The nitro group and aromatic ether linkage are common in antimicrobial agents. Analogous compounds show inhibition against E. coli and S. aureus .
- Anti-inflammatory potential : Benzaldehyde derivatives modulate COX-2 or LOX pathways. Preliminary assays could use RAW 264.7 macrophage models .
- Enzyme inhibition : The aldehyde group may act as a Michael acceptor in covalent enzyme inhibition (e.g., aldehyde dehydrogenases) .
Advanced: How can researchers resolve contradictions in reported synthetic yields for similar benzaldehyde-pyrazole hybrids?
- Variable factors :
- Purity of intermediates : Impurities in the pyrazole intermediate (e.g., unreacted nitrating agents) reduce coupling efficiency .
- Oxygen sensitivity : Aldehyde oxidation during prolonged reflux lowers yields; inert atmosphere (N₂/Ar) mitigates this .
- Reproducibility : Strict control of reaction time, temperature, and solvent dryness is critical. Comparative studies using standardized protocols (e.g., USP guidelines) reduce variability .
Basic: What analytical challenges arise in quantifying this compound in mixed reaction systems?
- Co-elution issues : HPLC with a C18 column (acetonitrile/water gradient) separates the target compound from by-products (e.g., unreacted aldehyde or dimerized pyrazole) .
- UV detection : The nitro group’s strong absorbance at ~260 nm enables sensitive detection .
- Quantitative NMR : Internal standards (e.g., 1,3,5-trimethoxybenzene) improve accuracy in complex mixtures .
Advanced: What crystallographic techniques are suitable for resolving structural ambiguities in this compound?
- Single-crystal X-ray diffraction : SHELX programs refine crystal structures to confirm bond lengths/angles, particularly the torsion angle between benzaldehyde and pyrazole moieties .
- Challenges : Hygroscopicity and poor crystal growth require rapid data collection under cryogenic conditions (100 K) .
- Powder XRD : Assess polymorphism or crystallinity in bulk samples .
Basic: How does the nitro group influence the compound’s stability under storage conditions?
- Photodegradation : Nitro groups are prone to photoreduction; store in amber vials at –20°C .
- Hydrolytic stability : Avoid aqueous buffers at high pH (>8), which may hydrolyze the ether linkage .
Advanced: What strategies mitigate toxicity risks during in vivo studies of this compound?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
